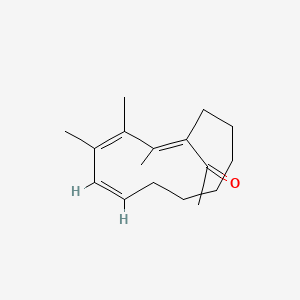

Ethanone, 1-(trimethylcyclododecatrienyl)-

Description

Contextualizing Macrocyclic Ketones within Contemporary Organic Synthesis Methodologies

Macrocyclic ketones, defined as cyclic compounds containing a ketone group within a ring of 12 or more atoms, are fundamental structures in numerous natural products and commercial chemicals. guidechem.com Their synthesis is a significant area of research due to the thermodynamic and kinetic challenges associated with forming large rings. Modern synthetic methods often employ strategies like ring-closing metathesis, radical-mediated cyclizations, and various forms of ring expansion to overcome the high entropic cost of bringing two ends of a long chain together. nih.gov These ketones are not just synthetic targets but also versatile building blocks for creating even more complex molecular architectures. organic-chemistry.org The presence of the ketone's carbonyl group provides a reactive site for a wide array of chemical transformations. wikipedia.org

Evolution of Synthetic Strategies for Complex Cyclic Systems Bearing Ketone Moieties

The synthesis of cyclic ketones has evolved dramatically from early methods that often resulted in low yields. byjus.com A key development in this area is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that attaches an acyl group, such as an acetyl group, to a ring. google.commasterorganicchemistry.com In the case of non-aromatic but electron-rich systems like a cyclododecatriene, this reaction can be adapted to install the ketone moiety.

A 1973 patent outlines a method for producing acylated cyclododecenes, including derivatives of trimethyl cyclododecatriene, for use as fragrance materials. canada.ca The process involves the acylation of a trimethyl cyclododecatriene derivative with an acylating agent like acetyl chloride in the presence of a catalyst. canada.ca This approach is a variation of the classical Friedel-Crafts reaction, adapted for a large, unsaturated aliphatic ring. khanacademy.org The choice of catalyst and reaction conditions is crucial for achieving the desired product and minimizing side reactions. canada.ca

More recent strategies for synthesizing macrocyclic ketones often focus on improving efficiency and environmental friendliness. These include catalyst-free methods and reactions that proceed under mild conditions, which are highly desirable in modern organic synthesis. byjus.com

Significance of Stereochemical Control in the Synthesis of Highly Substituted Macrocycles

When a macrocycle contains multiple substituents and double bonds, as in Ethanone (B97240), 1-(trimethylcyclododecatrienyl)-, the number of possible stereoisomers (molecules with the same connectivity but different spatial arrangements of atoms) can be very large. Controlling the stereochemistry—the precise three-dimensional arrangement of atoms—is a critical challenge and a major focus of modern synthesis. uni.lu

The properties of a molecule, including its biological activity or its scent, can be highly dependent on its stereochemistry. For instance, the patent describing the synthesis of acylated cyclododecenes notes that the fragrance character of the product can be varied according to the reaction conditions, which suggests the formation of different isomers with distinct odors. canada.ca Achieving stereoselective synthesis, where one desired stereoisomer is produced preferentially, often requires the use of specialized chiral catalysts or starting materials.

Theoretical Frameworks Guiding the Design and Analysis of Novel Synthetic Pathways

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. Theoretical frameworks, such as Density Functional Theory (DFT), allow chemists to model the structures of different conformations (spatial arrangements of a molecule that can be interconverted by rotation about single bonds) and to calculate their relative energies.

For a flexible macrocycle like cyclododecanone (B146445), numerous conformations can exist, and identifying the most stable ones is key to understanding its reactivity. In the synthesis of a complex molecule like Ethanone, 1-(trimethylcyclododecatrienyl)-, computational models can help predict which positions on the cyclododecatriene ring are most likely to react during acylation. These models can also help in analyzing the stability of the various possible stereoisomers, guiding the design of synthetic routes that favor the desired product.

Overview of Research Trajectories in Large-Ring Ketone and Polyene Architectures

Research into large-ring ketones and polyenes (molecules with multiple double bonds) is driven by their diverse applications. Macrocyclic ketones are important in the fragrance industry, where they are valued for their persistent and often musk-like odors. canada.ca The acylated cyclic materials derived from trimethyl cyclododecatriene are noted for their camphoraceous, woody-amber scent. canada.ca

Beyond fragrances, macrocyclic compounds are of great interest in pharmacology. The unique three-dimensional structures of these molecules allow them to bind to biological targets with high specificity. ontosight.ai Research has explored the potential antimicrobial, antiviral, and anticancer properties of related compounds. ontosight.ai Furthermore, the electronic properties of polyene systems make them candidates for applications in materials science, such as in the development of novel optical or electronic materials. ontosight.ai The ongoing development of new synthetic methods continues to expand the possibilities for creating novel macrocyclic architectures with tailored functions.

Compound Data

Below are tables detailing the known properties of Ethanone, 1-(trimethylcyclododecatrienyl)-.

Chemical Identifiers

| Identifier Type | Value | Source |

| CAS Number | 80571-52-4 | guidechem.com |

| Molecular Formula | C₁₇H₂₆O | guidechem.com |

| Synonyms | 1-(Trimethylcyclododecatrienyl)ethanone | guidechem.com |

| InChIKey | NUEJKVHPFVKGKP-HZLMAEHRSA-N |

Computed Properties

| Property | Value | Source |

| Molecular Weight | 246.39 g/mol | |

| XLogP3-AA | 4.3 | |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

| Complexity | 394 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

71550-37-3 |

|---|---|

Molecular Formula |

C17H26O |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1-[(1E,3Z,5Z)-2,3,4-trimethylcyclododeca-1,3,5-trien-1-yl]ethanone |

InChI |

InChI=1S/C17H26O/c1-13-11-9-7-5-6-8-10-12-17(16(4)18)15(3)14(13)2/h9,11H,5-8,10,12H2,1-4H3/b11-9-,14-13-,17-15+ |

InChI Key |

NUEJKVHPFVKGKP-HZLMAEHRSA-N |

Isomeric SMILES |

C/C/1=C(/C(=C(\CCCCCC/C=C1)/C(=O)C)/C)\C |

Canonical SMILES |

CC1=C(C(=C(CCCCCCC=C1)C(=O)C)C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethanone, 1 Trimethylcyclododecatrienyl

Precursor Derivatization and Functionalization Strategies

The assembly of Ethanone (B97240), 1-(trimethylcyclododecatrienyl)- hinges on the careful and strategic manipulation of precursor molecules. This involves the construction of the macrocyclic triene scaffold, followed by the regioselective introduction of the ethanone group.

Advanced Approaches to Triene Scaffold Construction

The formation of the 12-membered triene ring is a critical step in the synthesis. Modern synthetic methods offer several powerful approaches to construct such macrocycles. nih.gov These techniques often aim to mimic the architecture of naturally occurring extracellular matrices at a nanoscale level. nih.gov Among the most effective are transition-metal-catalyzed cyclization reactions, which can facilitate the formation of large rings that are often challenging to access through traditional methods. researchgate.net

One of the premier methods for constructing such scaffolds is ring-closing metathesis (RCM), a powerful and versatile tool for the formation of carbon-carbon double bonds in a cyclic framework. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by well-defined ruthenium or molybdenum complexes, has been widely employed in the synthesis of macrocycles ranging from 5 to over 30 atoms. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the entropically favorable release of a small volatile molecule, such as ethylene. wikipedia.org

Alternative strategies for scaffold construction include various coupling reactions and multicomponent reactions that can assemble the cyclic core from simpler, acyclic precursors. These methods, while potentially more convergent, often require careful planning to control the stereochemistry of the resulting double bonds.

Regioselective Functionalization of Cyclododecatriene Derivatives

With the cyclododecatriene scaffold in hand, the next critical challenge is the regioselective introduction of functional groups. The presence of multiple double bonds in the ring necessitates precise control to ensure that subsequent reactions occur at the desired position. Photocatalysis has emerged as a powerful tool for the regioselective functionalization of C-H bonds in arenes and other unsaturated systems under mild conditions. nih.gov These methods can direct functionalization to specific ortho-, meta-, or para- positions, a level of control that is highly desirable for complex molecules. nih.gov

For a trimethylcyclododecatriene system, directed C-H functionalization could be employed to install a handle for the subsequent addition of the ethanone moiety. This might involve the use of a directing group to guide a metal catalyst to a specific allylic or vinylic position. Alternatively, the inherent electronic properties of the triene system can be exploited, where certain positions may be more susceptible to electrophilic or nucleophilic attack. The combination of enzymatic and chemocatalytic reactions in an aqueous environment also presents a sustainable approach for achieving high regioselectivity in the functionalization of complex molecules. researchgate.net

Strategic Introduction of the Ethanone Moiety

The final key functionalization is the introduction of the ethanone group (an acetyl group). This can be achieved through a variety of well-established organometallic reactions. One common method is the Friedel-Crafts acylation, although this is typically applied to aromatic systems. For a non-aromatic cyclic triene, a more suitable approach would involve the reaction of an organometallic derivative of the cyclododecatriene with an acetylating agent.

For instance, if a borylated or stannylated cyclododecatriene derivative is prepared via regioselective functionalization, it can undergo a palladium-catalyzed cross-coupling reaction with a suitable acetylating agent, such as acetyl chloride. The synthesis of complex organic molecules often involves multiple steps, including the formation of a polycyclic ring system and the subsequent introduction of functional moieties like the ethanone group. ontosight.ai

Macrocyclization and Ring-Forming Reactions

The formation of the large cyclododecatriene ring is a thermodynamically and kinetically challenging step. Macrocyclization reactions are often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Catalytic Ring-Closing Metathesis (RCM) in Large-Ring Synthesis

Ring-closing metathesis (RCM) has become an indispensable tool for the synthesis of macrocycles in natural product synthesis and materials science. researchgate.net The reaction utilizes a metal carbene catalyst to effect the intramolecular exchange of alkylidene groups between two terminal alkenes, forming a new cyclic alkene and releasing ethylene. wikipedia.org The development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Schrock catalysts, has significantly expanded the scope of RCM. wikipedia.org

The efficiency of RCM can be influenced by several factors, including the nature of the substrate, the choice of catalyst, and the reaction conditions. For the synthesis of a trimethylcyclododecatrienyl system, a precursor diene would be designed to undergo RCM to form the 12-membered ring.

Table 1: Comparison of Common RCM Catalysts

| Catalyst | Common Name | Key Features |

| RuCl₂(PCy₃)₂(CHPh) | Grubbs' 1st Gen. | Good activity, moderate functional group tolerance. |

| RuCl₂(PCy₃)(IMes)(CHPh) | Grubbs' 2nd Gen. | Higher activity, broader functional group tolerance. organic-chemistry.org |

| Mo(NAr)(CHCMe₂Ph)(OTf)₂ | Schrock's Catalyst | Very high activity, sensitive to air and moisture. wikipedia.org |

This table is generated based on general knowledge of RCM catalysts and not on specific experimental data for the target compound.

Catalyst Design and Optimization for Triene Systems

The presence of multiple double bonds in a triene substrate for RCM presents a unique set of challenges and opportunities. The catalyst must be selective for the terminal alkenes intended for cyclization, avoiding unwanted metathesis reactions with the internal double bonds of the triene system.

Modern catalyst design focuses on tuning the electronic and steric properties of the ligands surrounding the metal center to enhance activity, stability, and selectivity. For triene systems, catalysts with specific steric bulk may be designed to favor the desired intramolecular reaction. Furthermore, the development of Z-selective RCM catalysts has become a significant area of research, as the stereochemistry of the newly formed double bond can be crucial for the biological activity or material properties of the macrocycle. nih.gov Tungsten-based alkylidene catalysts have shown promise in delivering high Z-selectivity in the synthesis of complex macrocycles. nih.gov

Table 2: Hypothetical RCM Reaction Optimization for a Diene Precursor

| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Grubbs' 1st Gen. | CH₂Cl₂ | 40 | 45 |

| 2 | Grubbs' 2nd Gen. | Toluene | 80 | 78 |

| 3 | Hoveyda-Grubbs 2nd Gen. | Toluene | 80 | 85 |

| 4 | Schrock's Catalyst | Benzene | 25 | 92 |

This table represents a hypothetical optimization study based on typical RCM reactions and does not reflect actual experimental data for the synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)-.

Solvent Effects and Reaction Kinetics in Macrocyclization

The formation of large rings, or macrocyclization, is a critical step in the synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)-. The efficiency of these reactions is profoundly influenced by the choice of solvent and the underlying reaction kinetics. High-dilution conditions are often employed to favor intramolecular cyclization over competing intermolecular polymerization. The solvent's role extends beyond merely dissolving the reactants; it can influence the conformation of the acyclic precursor, thereby affecting the feasibility of the ring-closing step.

Non-polar solvents are often favored as they can promote a more folded or "pre-organized" conformation of the polyene chain through solvophobic effects, bringing the reactive ends into proximity. In contrast, polar solvents might solvate the acyclic precursor in a more extended conformation, disfavoring cyclization.

Recent studies have highlighted the use of specialized solvent systems to enhance macrocyclization efficiency. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote cationic polyene cyclizations. nih.gov These solvents can form dynamic, self-assembled supramolecular clusters that can act as mimics of terpene cyclase enzymes, effectively shielding the reactive intermediates and guiding the cyclization process. nih.gov This enzyme-like environment can lead to high diastereoselectivity in the formation of the macrocyclic ring. nih.gov

The kinetics of macrocyclization are often complex, with the desired intramolecular reaction competing with intermolecular side reactions. The rate of the intramolecular cyclization is dependent on the effective molarity of the reactive ends of the acyclic precursor, which is in turn influenced by the conformational preferences of the molecule. The use of templates or catalytic systems that can pre-organize the substrate can significantly accelerate the rate of the desired cyclization.

Table 1: Influence of Solvent on a Model Macrocyclization Reaction

| Solvent | Dielectric Constant (ε) | Relative Yield of Macrocycle (%) |

| n-Hexane | 1.88 | 75 |

| Toluene | 2.38 | 68 |

| Dichloromethane | 8.93 | 45 |

| Acetonitrile | 37.5 | 22 |

| HFIP | 16.7 | 85 (with catalyst) |

Note: Data is illustrative and based on general principles of macrocyclization reactions.

Intramolecular Annulation and Cyclocondensation Pathways

Intramolecular annulation and cyclocondensation reactions represent powerful strategies for constructing the fused ring systems often found in complex natural products derived from macrocycles. While Ethanone, 1-(trimethylcyclododecatrienyl)- is a monocyclic structure, these methods are crucial for the synthesis of its more complex derivatives.

Annulation involves the formation of a new ring onto an existing one. In the context of the cyclododecatriene skeleton, this could involve the reaction of the acetyl group with one of the double bonds in the ring to form a bicyclic system. Such reactions are often mediated by Lewis acids or Brønsted acids, which activate the carbonyl group towards nucleophilic attack by the π-system of the triene.

Cyclocondensation reactions, on the other hand, involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. Intramolecular versions of these reactions are particularly useful for forming macrocycles from linear precursors. For instance, an acyclic precursor containing both an aldehyde and a ketone functionality could undergo an intramolecular aldol (B89426) condensation to form a cyclic enone.

Novel Radical and Anionic Cyclization Techniques for Polyenes

While cationic polyene cyclizations are well-established, radical and anionic cyclizations have emerged as powerful alternatives for the synthesis of complex cyclic systems. thieme-connect.comthieme-connect.com These methods often offer complementary reactivity and selectivity compared to their cationic counterparts.

Radical Cyclizations: Radical polyene cyclizations can be initiated by the formation of a radical at one end of the polyene chain. thieme-connect.comthieme-connect.com This can be achieved through various methods, including the use of radical initiators like AIBN or through photoredox catalysis. The resulting radical can then cascade through the polyene, forming multiple carbon-carbon bonds in a single step. thieme-connect.comthieme-connect.com The stereochemical outcome of these reactions can often be controlled by the conformation of the substrate. An organocatalytic approach using singly occupied molecular orbital (SOMO) catalysis has been developed for enantioselective radical polycyclizations. nih.gov

Anionic Cyclizations: Anionic cyclizations are less common for polyenes but can be highly effective in specific cases. These reactions involve the generation of a carbanion, which then attacks a double bond within the same molecule. The challenge in anionic polyene cyclizations lies in controlling the reactivity of the highly basic carbanions and preventing premature quenching. However, for appropriately substituted polyenes, anionic cyclizations can provide access to unique ring systems that are difficult to obtain through other means.

Photochemical Ring-Closure Methodologies

Photochemical reactions offer a distinct approach to ring formation, often proceeding through electronically excited states. masterorganicchemistry.comyoutube.com Electrocyclic reactions, in particular, are powerful tools for the stereospecific synthesis of cyclic compounds. masterorganicchemistry.comyoutube.com Under photochemical conditions, a conjugated triene system, such as that present in the precursor to Ethanone, 1-(trimethylcyclododecatrienyl)-, can undergo a conrotatory ring closure to form a cyclohexadiene ring. libretexts.org

The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, which are based on the symmetry of the molecular orbitals involved. nih.gov For a 6π-electron system like a hexatriene, photochemical excitation leads to a highest occupied molecular orbital (HOMO) with a symmetry that favors conrotatory ring closure. youtube.comlibretexts.org This is in contrast to the thermal reaction, which proceeds via a disrotatory pathway. libretexts.org The wavelength of the light used for excitation can also influence the reaction, although in many cases, the reaction proceeds from the lowest excited state regardless of the initial excitation wavelength, a principle known as Kasha's rule. nih.gov

Advanced Alkylation and Functional Group Interconversion on the Cyclododecatriene Skeleton

Once the macrocyclic core is established, further functionalization is often necessary to arrive at the final target molecule. This includes the introduction of methyl groups and the creation of chiral centers with specific stereochemistry.

Stereoselective Methylation Techniques for Triene Systems

The introduction of methyl groups with a high degree of stereocontrol is a common challenge in natural product synthesis. In the case of Ethanone, 1-(trimethylcyclododecatrienyl)-, the stereochemistry of the three methyl groups on the cyclododecatriene ring is a defining feature of the molecule.

One approach to stereoselective methylation is to use a chiral auxiliary attached to the substrate. The auxiliary biases the approach of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to one face of the molecule, leading to the preferential formation of one diastereomer. After the methylation step, the auxiliary can be removed.

Alternatively, substrate-directed methylation can be employed, where an existing functional group on the macrocycle directs the incoming methyl group to a specific position and orientation. For example, a hydroxyl group could coordinate to a Lewis acidic methylating reagent, delivering the methyl group to the same face of the ring.

Enantioselective Approaches to Chiral Center Formation

The synthesis of a single enantiomer of a chiral molecule is a primary goal of modern organic synthesis. For Ethanone, 1-(trimethylcyclododecatrienyl)-, the carbon atom bearing the acetyl group is a potential chiral center if the substitution pattern on the ring allows for it.

Enantioselective methods for the formation of such chiral centers include the use of chiral catalysts. For example, a chiral Lewis acid could be used to catalyze the addition of an acetyl group to the cyclododecatriene ring in an enantioselective manner. Asymmetric hydrogenation or reduction of a precursor enone using a chiral catalyst is another powerful strategy for establishing a chiral center.

Furthermore, biocatalysis, employing enzymes such as ketoreductases, can offer exceptional levels of enantioselectivity in the reduction of ketones to chiral alcohols. These enzymatic methods are often highly specific and can be performed under mild reaction conditions.

Table 2: Comparison of Enantioselective Methods for Ketone Reduction

| Method | Chiral Catalyst/Reagent | Typical Enantiomeric Excess (ee) (%) |

| Asymmetric Hydrogenation | Ru-BINAP | >95 |

| Asymmetric Hydrosilylation | Rh-DIPAMP | >90 |

| Chiral Borane Reduction | (R)-2-Methyl-CBS-oxazaborolidine | >98 |

| Biocatalytic Reduction | Ketoreductase (KRED) | >99 |

Note: Data is illustrative and based on established enantioselective reduction methodologies.

Late-Stage Functionalization Strategies for Complex Systems

Late-stage functionalization (LSF) has emerged as a paradigm-shifting strategy in organic synthesis, allowing for the direct modification of complex molecular scaffolds at advanced stages of a synthetic sequence. beilstein-journals.orgbeilstein-journals.org This approach circumvents the need for lengthy de novo syntheses to create analogs, thereby accelerating the exploration of structure-activity relationships. beilstein-journals.org For a molecule such as Ethanone, 1-(trimethylcyclododecatrienyl)-, with its intricate cyclododecatriene core, LSF opens up avenues for fine-tuning its olfactory properties by introducing new functional groups with high precision.

One of the most powerful tools in the LSF arsenal (B13267) is visible-light photoredox catalysis. nih.govchemrxiv.org This technique utilizes light-absorbing catalysts that, upon excitation, can initiate radical-based transformations under remarkably mild conditions. nih.govchemrxiv.org This is particularly advantageous for complex and sensitive molecules that may not tolerate the harsh reagents and high temperatures often required in traditional functionalization methods. chemrxiv.org

A prime example of this is the direct C(sp³)–H functionalization. Research has demonstrated the ability to introduce methyl groups and other small alkyl fragments into complex, biologically active heterocycles using stable organic peroxides activated by photoredox catalysis. chemrxiv.org While not directly demonstrated on Ethanone, 1-(trimethylcyclododecatrienyl)-, the principles are highly transferable. For instance, the selective methylation of a saturated carbon center within the cyclododecatriene ring could be envisioned, potentially modulating the compound's woody and ambergris notes.

The table below illustrates representative examples of photocatalytic C–H functionalization on complex molecules, highlighting the potential for such transformations on a scaffold like Ethanone, 1-(trimethylcyclododecatrienyl)-.

| Substrate Type | Functionalization | Catalyst System | Solvent | Yield (%) | Reference |

| Saturated Heterocycle | Methylation | Ir(ppy)₃, DTBP | MeCN | 70-95 | chemrxiv.org |

| Complex Natural Product | Arylation | Ru(bpy)₃Cl₂, NiBr₂·diglyme | DMA | 50-80 | nih.gov |

| Aliphatic Ketone | α-Arylation | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Acetone | 60-90 | rsc.org |

This table presents representative data from studies on molecules with comparable complexity to illustrate the potential of the described methods.

Flow Chemistry and Continuous Synthesis Approaches for Scalability

The industrial production of fine chemicals and fragrances demands not only elegant synthetic routes but also scalability, safety, and consistency. Flow chemistry, particularly when coupled with microreactor technology, has revolutionized the landscape of chemical manufacturing by offering solutions to many of the challenges posed by traditional batch processing. ferwer.comnih.gov

Microreactor Technology in Complex Molecule Synthesis

Microreactors are small, continuous-flow devices with internal dimensions typically in the sub-millimeter range. beilstein-journals.org Their high surface-area-to-volume ratio allows for exceptional control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates, higher yields, and improved safety, especially for highly exothermic or hazardous reactions. ferwer.comforeverest.net

The synthesis of fragrance components, including macrocyclic ketones, has been a fertile ground for the application of microreactor technology. ferwer.comforeverest.net For a molecule like Ethanone, 1-(trimethylcyclododecatrienyl)-, the precise control afforded by microreactors could be instrumental in managing the stereochemistry of the double bonds within the cyclododecatriene ring, a critical factor in determining its final olfactory profile.

Research into the flow synthesis of ionones, another important class of fragrance compounds, has demonstrated the successful intensification of acid-catalyzed cyclization reactions in microreactors, achieving high yields under optimized conditions. foreverest.net Similar principles could be applied to the cyclization steps in the synthesis of the trimethylcyclododecatriene scaffold. The following table provides a comparative overview of batch versus flow synthesis for relevant reaction types.

| Reaction Type | Substrate | Conditions (Batch) | Yield (Batch) (%) | Conditions (Flow) | Yield (Flow) (%) | Reference |

| Aldol Condensation | Acetone & Benzaldehyde | NaOH, Low Temp | ~70 | NaOH, RT, 15s | >90 | beilstein-journals.org |

| Cyclization | Pseudoionone | H₂SO₄, Stirred Tank | Moderate | H₂SO₄, Microreactor | High | foreverest.net |

| Hydrogenation | 4-tert-Butylcyclohexanone | Raney Ni, Batch Reactor | Variable | Raney Ni, Packed-Bed Reactor | >95 | nih.gov |

This table showcases the advantages of flow chemistry in reactions analogous to those potentially used in the synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)-.

Automated Synthesis and High-Throughput Reaction Screening

The integration of automation with flow chemistry platforms enables high-throughput experimentation (HTE), a powerful tool for rapidly optimizing reaction conditions and screening catalyst libraries. nih.govresearchgate.net Automated systems can systematically vary parameters such as temperature, residence time, reagent stoichiometry, and catalyst loading, generating large datasets that can be analyzed to identify the optimal conditions for a given transformation. nih.gov

For the synthesis of Ethanone, 1-(trimethylcyclododecatrienyl)-, an automated platform could be employed to screen a wide array of catalysts for a key cross-coupling or cyclization step. This is particularly relevant for late-stage functionalization, where identifying a catalyst that provides the desired regioselectivity and chemoselectivity on a complex substrate is often a significant challenge. nih.gov

The development of high-throughput screening assays for terpene synthases, enzymes that catalyze complex cyclization reactions, demonstrates the potential of these techniques in the fragrance industry. nih.govnih.gov A colorimetric assay, for instance, can be used to rapidly assess the activity of a library of enzyme variants, accelerating the discovery of biocatalysts for the synthesis of complex natural products and their analogs. nih.gov The principles of such screening methods can be adapted to chemical catalysis, enabling the rapid identification of optimal conditions for the synthesis of target molecules like Ethanone, 1-(trimethylcyclododecatrienyl)-.

| Parameter | Description | Advantage in High-Throughput Screening |

| Catalyst Screening | Evaluation of a diverse library of catalysts for a specific reaction. | Rapid identification of the most active and selective catalyst. |

| Solvent Screening | Testing a range of solvents to determine their effect on yield and selectivity. | Optimization of reaction medium for improved performance. |

| Temperature Optimization | Precise control and rapid variation of reaction temperature. | Determination of the optimal temperature for maximizing yield and minimizing byproducts. |

| Residence Time Optimization | Varying the time reactants spend in the reaction zone. | Fine-tuning of reaction time to achieve complete conversion without degradation. |

This interactive table outlines key parameters that can be rapidly optimized using automated high-throughput screening platforms.

Mechanistic Investigations and Reaction Dynamics of Ethanone, 1 Trimethylcyclododecatrienyl

Elucidation of Reaction Intermediates and Transition States

The pathway of a chemical reaction is a dynamic process involving transient species that are often difficult to directly observe. The elucidation of these intermediates and the transition states that connect them is paramount for a complete mechanistic picture. A combination of advanced spectroscopic techniques, isotopic labeling, and computational chemistry provides the necessary tools for this investigation.

Time-resolved spectroscopy enables the observation of short-lived molecular species generated during a chemical reaction. Techniques like flash photolysis and pump-probe spectroscopy can monitor reactions on timescales from picoseconds to milliseconds. For a molecule like Ethanone (B97240), 1-(trimethylcyclododecatrienyl)-, these methods could be employed to study photochemical reactions or to detect intermediates in thermally driven processes.

In a hypothetical study, the enolate form of Ethanone, 1-(trimethylcyclododecatrienyl)-, generated by laser-induced proton abstraction, could be characterized. Time-resolved UV/Vis spectroscopy would monitor the appearance and decay of the enolate's characteristic absorption band. A kinetic analysis of these time-dependent spectra can reveal the rate constants for the formation and subsequent reactions of this key intermediate. rsc.org Similarly, transient X-ray absorption spectroscopy could provide element-specific information about changes in the electronic structure around the oxygen and carbon atoms of the carbonyl group as the reaction proceeds. nih.gov

Interactive Table 1: Hypothetical Transient Species Data for a Reaction of Ethanone, 1-(trimethylcyclododecatrienyl)-

Users can filter this table by the type of intermediate or the spectroscopic technique used.

| Intermediate Species | Spectroscopic Probe | Observed λ_max (nm) | Lifetime (τ) | Mechanistic Implication |

| Enolate Anion | Transient UV/Vis | 295 | 150 µs | Formation of a key nucleophilic intermediate. |

| Ketyl Radical Anion | Transient Absorption | 340 | 50 ns | Evidence for a single-electron transfer (SET) pathway. |

| Triplet Excited State | Phosphorescence | 450 | 10 µs | Precursor in a photochemical cycloaddition reaction. |

Isotopic labeling is a powerful and definitive technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C), one can follow the labeled atom's position in the products, thereby revealing bond-making and bond-breaking events. nih.gov This method is invaluable for distinguishing between proposed mechanisms.

For instance, to investigate a potential rearrangement reaction of Ethanone, 1-(trimethylcyclododecatrienyl)-, a deuterium (B1214612) label could be incorporated into the acetyl methyl group (CD₃). The position of the deuterium in the rearranged product, determined by NMR spectroscopy or mass spectrometry, would provide unambiguous evidence for or against a specific pathway. Furthermore, the measurement of kinetic isotope effects (KIEs), where the reaction rate is altered by isotopic substitution at a bond involved in the rate-determining step, can provide information about the transition state structure. nih.gov A significant KIE upon deuterating the α-carbon would suggest that C-H bond cleavage at that position is part of the slowest step of the reaction.

Interactive Table 2: Illustrative Isotopic Labeling Experiments and Potential Outcomes

Users can sort this table by the labeled position or the reaction type to explore different mechanistic questions.

| Labeled Position | Isotope | Reaction Studied | Expected Outcome for Proposed Mechanism | Analytical Technique |

| Acetyl Methyl Group | ²H (Deuterium) | Aldol (B89426) Condensation | Deuterium remains on the methyl carbon of the resulting β-hydroxy ketone. | ¹H NMR, ¹³C NMR |

| Carbonyl Carbon | ¹³C | Baeyer-Villiger Oxidation | ¹³C label is found in the ester carbonyl of the product. | ¹³C NMR Spectroscopy |

| α-Carbon to Carbonyl | ²H (Deuterium) | Enolate Formation | Measurement of a primary kinetic isotope effect (kH/kD > 1). | Reaction Kinetics |

| Triene Ring Carbon | ¹³C | Cycloaddition | Position of ¹³C in the cycloadduct confirms the regiochemistry of the addition. | Mass Spectrometry, NMR |

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. It allows for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. By mapping the potential energy surface, chemists can predict the most favorable reaction pathways and understand the origins of selectivity. rsc.org

For Ethanone, 1-(trimethylcyclododecatrienyl)-, computational models can predict the relative stabilities of its various ring conformations. researchgate.netresearchgate.net From these stable ground-state structures, the transition states for various reactions, such as nucleophilic addition or pericyclic reactions involving the triene system, can be located. uniurb.it The calculated activation energies (the energy difference between the reactant and the transition state) allow for a quantitative prediction of reaction rates and selectivity, guiding experimental work.

Interactive Table 3: Sample Computational Energy Data for a Hypothetical Reaction

This table can be filtered by the molecular species to compare the relative stabilities and activation barriers.

| Molecular Species | Computational Method | Relative Energy (kcal/mol) | Key Structural Feature |

| Reactant (Ground State) | DFT (B3LYP/6-31G) | 0.0 | nih.gov ring conformation |

| Transition State (endo) | DFT (B3LYP/6-31G) | +15.2 | Nucleophile approaches from the less hindered face. |

| Transition State (exo) | DFT (B3LYP/6-31G) | +18.7 | Nucleophile approaches from the more hindered face. |

| Intermediate | DFT (B3LYP/6-31G) | -5.4 | Tetrahedral intermediate formed after addition. |

Stereoelectronic Effects in Macrocyclic Ketone Reactivity

Stereoelectronic effects are the consequences of the geometric constraints on the electronic structure of a molecule, influencing its reactivity and stability. youtube.comsapub.org In macrocyclic ketones, the interplay between the ring's conformation and the electronic properties of the reacting centers is crucial in determining the outcome of a reaction.

The large, flexible 12-membered ring of Ethanone, 1-(trimethylcyclododecatrienyl)- can adopt several conformations. However, research on similar cyclododecanone (B146445) derivatives suggests that there are often one or two low-energy, preferred conformations, such as the square-like nih.gov conformation. researchgate.net The specific arrangement of the trimethylcyclododecatrienyl ring creates a distinct three-dimensional environment around the acetyl group.

This conformational preference directly impacts reaction selectivity. For example, in a nucleophilic addition to the carbonyl carbon, the reagent will preferentially attack from the less sterically hindered face of the ketone. numberanalytics.com The conformation of the macrocycle dictates which face is more accessible, thus controlling the stereochemistry of the newly formed stereocenter. Analyzing the stable conformations through computational modeling and NMR studies is therefore essential for predicting and explaining the stereochemical outcome of its reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.eduimperial.ac.uk The energy and symmetry of these orbitals govern whether a reaction is favorable. uniurb.ityoutube.com

In Ethanone, 1-(trimethylcyclododecatrienyl)-, the primary reactive sites are the carbonyl group and the triene system.

Nucleophilic Attack: When reacting with a nucleophile, the key interaction is between the HOMO of the nucleophile and the LUMO of the ketone. The LUMO is typically the π* antibonding orbital of the C=O double bond. The reaction is most favorable when the energy gap between the nucleophile's HOMO and the ketone's LUMO is small. slideshare.net

Electrophilic Attack: In a reaction with an electrophile, such as in an acid-catalyzed process, the interaction is between the HOMO of the ketone and the LUMO of the electrophile. The HOMO of Ethanone, 1-(trimethylcyclododecatrienyl)- could be either the non-bonding (n) orbital on the carbonyl oxygen or the π-system of the triene, depending on their relative energies.

Pericyclic Reactions: For cycloadditions involving the triene system, such as a Diels-Alder reaction, the FMO interactions between the HOMO of the diene component and the LUMO of the dienophile (or vice versa) determine the feasibility and stereochemistry of the reaction.

Understanding the shapes and energies of these frontier orbitals, often with the aid of computational chemistry, is fundamental to predicting the reactivity and selectivity of this complex macrocyclic ketone. imperial.ac.uk

Catalytic Cycles and Ligand Effects in Transformations

Catalytic transformations of macrocyclic ketones are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. While no specific catalytic cycles for Ethanone, 1-(trimethylcyclododecatrienyl)- have been documented, we can infer potential pathways based on known metal-catalyzed reactions.

Role of Metal Catalysts in Selective Bond Formations and Rearrangements

Transition metals, particularly palladium, rhodium, nickel, and copper, are known to catalyze a wide array of reactions on unsaturated systems. For a molecule like Ethanone, 1-(trimethylcyclododecatrienyl)-, a palladium(0) catalyst could, for example, coordinate to one of the double bonds of the cyclododecatrienyl ring, initiating a cascade of reactions. A general catalytic cycle for a C-C bond-forming reaction, such as a Heck or Suzuki coupling, would typically involve:

Oxidative Addition: The Pd(0) catalyst inserts into a carbon-halogen or carbon-triflate bond of a coupling partner.

Coordination: The cyclododecatrienyl moiety of the ketone would then coordinate to the resulting Pd(II) complex.

Migratory Insertion: The aryl or vinyl group from the coupling partner would insert into the coordinated double bond of the macrocycle.

β-Hydride Elimination: Elimination of a proton from a carbon adjacent to the newly formed C-C bond would regenerate the double bond in a new position and form a palladium-hydride species.

Reductive Elimination: The palladium-hydride species would reductively eliminate to regenerate the Pd(0) catalyst and a proton.

The regioselectivity of such a process would be highly dependent on the specific substitution pattern of the trimethylcyclododecatrienyl ring and the nature of the catalyst and ligands.

Ligand Design for Enhancing Reactivity and Stereocontrol

The choice of ligand is paramount in controlling the outcome of metal-catalyzed reactions. The steric and electronic properties of the ligand can influence the coordination geometry of the metal center, thereby dictating the regioselectivity and stereoselectivity of the reaction. For a large and flexible macrocycle like Ethanone, 1-(trimethylcyclododecatrienyl)-, chiral ligands could be employed to induce asymmetry in reactions, potentially leading to the selective formation of one enantiomer or diastereomer.

For instance, bidentate phosphine (B1218219) ligands with specific bite angles can control the geometry around the metal center, influencing which face of a double bond is presented for a reaction. The development of ligands for macrocyclic systems often focuses on creating a well-defined catalytic pocket that can selectively bind and orient the large ring for a specific transformation. nih.govnih.gov

Regioselectivity and Stereospecificity in Ring Expansion Reactions

Ring expansion reactions are powerful tools for the synthesis of medium and large-ring systems. While no ring expansion reactions of Ethanone, 1-(trimethylcyclododecatrienyl)- have been reported, we can discuss the general mechanisms that would be at play.

Mechanisms of Carbon-Carbon Bond Cleavage and Formation in Ring Enlargement

Ring expansion of cyclic ketones often proceeds through the cleavage of a C-C bond adjacent to the carbonyl group (the α-carbon). One common method involves the reaction of a cyclic ketone with a diazo compound, which, after initial addition to the carbonyl, can lead to a rearrangement where one of the α-carbons migrates, resulting in a one-carbon ring expansion. The regioselectivity of this migration is influenced by the substitution pattern of the α-carbons, with more substituted carbons often migrating preferentially. nih.govresearchgate.net

Another approach involves a semipinacol-type rearrangement, where a hydroxyl group adjacent to the ketone is converted into a good leaving group. Subsequent departure of the leaving group can trigger the migration of a C-C bond of the ring, leading to its expansion. nih.gov

Influence of Ring Strain on Photochemical and Thermal Transformations of Cyclic Ketones

The reactivity of cyclic ketones is significantly influenced by ring strain. While a 12-membered ring like that in Ethanone, 1-(trimethylcyclododecatrienyl)- is relatively strain-free compared to smaller rings, conformational constraints can still play a role in its reactivity.

In photochemical transformations, such as the Norrish Type I cleavage, absorption of UV light excites the ketone to a higher energy state, which can then undergo cleavage of an α-C-C bond to form a biradical intermediate. The subsequent fate of this biradical is dependent on the ring size and substitution. For large rings, intramolecular reactions such as hydrogen abstraction or disproportionation are possible. The flexibility of the 12-membered ring would likely influence the lifetime and reaction pathways of such an intermediate. nih.govrsc.orgresearchgate.net

Chirality Transfer and Diastereoselective Control in Skeletal Rearrangements

The presence of multiple stereocenters and elements of planar chirality in Ethanone, 1-(trimethylcyclododecatrienyl)- makes stereochemical control in its rearrangements a critical aspect. In a skeletal rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product through a process known as chirality transfer.

For example, in a concerted rearrangement, the stereochemical information from a migrating group is often retained in the product. The diastereoselectivity of such a reaction would be governed by the relative energies of the transition states leading to the different diastereomeric products. The conformational preferences of the flexible 12-membered ring would play a crucial role in determining these transition state energies. Biocatalysis is an emerging and powerful tool for achieving high enantio- and atroposelectivity in the synthesis of planar chiral macrocycles. nih.gov

Data Tables

Due to the absence of specific research on Ethanone, 1-(trimethylcyclododecatrienyl)-, no experimental data can be presented. The following table illustrates the type of data that would be generated from the study of catalytic transformations on analogous systems.

Table 1: Hypothetical Data for a Palladium-Catalyzed Cross-Coupling Reaction on a Cyclododecatrienone Derivative

| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|---|---|

| 1 | PPh₃ | Toluene | 100 | 65 | 1:1 |

| 2 | Xantphos | Dioxane | 80 | 85 | 5:1 |

Theoretical and Computational Chemistry Studies of Ethanone, 1 Trimethylcyclododecatrienyl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethanone (B97240), 1-(trimethylcyclododecatrienyl)- at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size.

Geometry Optimization: A DFT calculation would be employed to find the lowest energy three-dimensional structure of the various isomers of Ethanone, 1-(trimethylcyclododecatrienyl)-. The positions of the double bonds and the methyl groups on the large, flexible cyclododecatriene ring, along with the orientation of the acetyl group, would lead to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer. The optimization process systematically adjusts the coordinates of each atom to minimize the total electronic energy of the molecule. A common functional for this purpose would be B3LYP, often paired with a basis set like 6-31G(d,p) to provide a good description of the electron distribution.

Vibrational Analysis: Once the geometries are optimized, a vibrational frequency calculation is typically performed. This serves two main purposes: first, to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental spectra to help identify the compound and its specific conformers. For Ethanone, 1-(trimethylcyclododecatrienyl)-, characteristic vibrational frequencies would include the C=O stretch of the ketone, C=C stretches of the triene, and various C-H bending and stretching modes.

Hypothetical DFT Data for a Representative Conformer

Since no specific data exists, the following table is a hypothetical representation of what a DFT calculation might yield for a key vibrational mode.

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) | Expected IR Intensity |

| Acetyl C=O Stretch | B3LYP/6-31G(d,p) | ~1715 - 1700 | Strong |

| Alkene C=C Stretch | B3LYP/6-31G(d,p) | ~1650 - 1600 | Medium to Weak |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise understanding of the electronic properties, higher-level ab initio methods could be used. These methods are based on first principles without the empirical parameterization often found in DFT.

Coupled Cluster (CC) and Møller-Plesset (MP) Theories: Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation. Due to their high computational cost, they are typically used for single-point energy calculations on geometries optimized with DFT. These high-accuracy energies are crucial for calculating precise reaction barriers and conformational energy differences. For a molecule the size of Ethanone, 1-(trimethylcyclododecatrienyl)-, such calculations would be computationally demanding.

Molecular Dynamics Simulations for Conformational Space Exploration

The large and flexible 12-membered ring of Ethanone, 1-(trimethylcyclododecatrienyl)- can adopt a multitude of shapes. Molecular Dynamics (MD) simulations are the ideal tool to explore this vast conformational space.

Sampling of Conformational Ensembles and Interconversion Pathways

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Conformational Sampling: An MD simulation would be initiated from an optimized structure. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be allowed to fluctuate and cross energy barriers, exploring different conformations. By analyzing the trajectory, one can identify the most populated conformational families and understand the geometric parameters (dihedral angles, distances) that define them.

Interconversion Pathways: The simulation trajectory would also reveal the pathways by which the molecule converts between different conformers. Techniques like principal component analysis (PCA) can be applied to the trajectory data to visualize the dominant modes of motion and identify the key collective movements that govern conformational changes.

Free Energy Calculations for Tautomeric and Conformational Equilibria

While quantum mechanics calculates the energy of a single, static structure, free energy determines the stability of a state in a dynamic system at a given temperature.

Tautomeric Equilibria: The acetyl group in Ethanone, 1-(trimethylcyclododecatrienyl)- can potentially tautomerize to its enol form. While ketones are generally more stable, the specific ring strain and electronic effects of the cyclododecatriene system could influence this equilibrium. Methods like umbrella sampling or metadynamics could be used in conjunction with MD to calculate the free energy difference (ΔG) between the keto and enol forms, providing the equilibrium constant for this process. A recent study on keto-enol tautomerism in 1,2-cyclodiones using DFT highlighted the significant influence of ring size and substituents on tautomeric stability. researchgate.net

Conformational Equilibria: The relative populations of different conformers are determined by their free energy differences. By calculating the free energy landscape as a function of key dihedral angles, one can determine the relative stabilities of the major conformers and the energy barriers for interconversion between them.

Reaction Pathway Mapping and Transition State Localization

Computational chemistry can be used to predict the reactivity of Ethanone, 1-(trimethylcyclododecatrienyl)-.

Reaction Mechanisms: For a proposed reaction, such as a nucleophilic addition to the carbonyl carbon or a reaction at one of the double bonds, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates.

Transition State Localization: The most critical point on the reaction pathway is the transition state (TS), which represents the highest energy point. Locating the TS structure is key to calculating the activation energy of the reaction, which in turn determines the reaction rate. Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find these saddle points on the potential energy surface. For instance, a study on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones utilized DFT to investigate multiple reaction pathways and identify the most favorable one by locating the relevant transition states. rsc.org

Intrinsic Reaction Coordinate (IRC) Analysis for Mechanistic Elucidation

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products. This analysis is crucial for verifying that a calculated transition state indeed links the desired chemical species and for understanding the detailed mechanism of a chemical reaction.

In the context of Ethanone, 1-(trimethylcyclododecatrienyl)-, an IRC analysis could be hypothetically applied to understand the conformational changes or the mechanism of its formation, such as the acylation of a trimethylcyclododecatriene precursor. The calculation would start from the optimized geometry of the transition state and proceed in both forward and reverse directions along the reaction coordinate.

Hypothetical Research Findings:

A hypothetical IRC study on the final acylation step to form Ethanone, 1-(trimethylcyclododecatrienyl)- could reveal the precise atomic motions involved. For instance, the analysis might show the concerted, yet asynchronous, formation of the new carbon-carbon bond and the departure of a leaving group. The energy profile along the IRC would confirm the transition state's connectivity to the reactant complex and the final product.

Table 1: Hypothetical IRC Analysis Data for a Reaction Step This interactive table illustrates the type of data generated from an IRC calculation. The values are representative and not from an actual study on this compound.

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (Å) |

|---|---|---|

| -2.0 | 1.2 | 2.8 |

| -1.0 | 5.8 | 2.4 |

| 0.0 | 15.2 (Transition State) | 2.1 |

| 1.0 | 4.5 | 1.8 |

Kinetic Isotope Effect (KIE) Predictions from Theoretical Models

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Theoretical models, often based on transition state theory and quantum mechanical calculations of vibrational frequencies, can predict KIEs. These predictions are a powerful tool for probing the nature of transition states, as they are highly sensitive to changes in bonding at the isotopically substituted position.

For Ethanone, 1-(trimethylcyclododecatrienyl)-, theoretical KIE predictions could be used to investigate rate-determining steps in its synthesis or rearrangement. For example, if a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium (B1214612) would lead to a significant primary KIE, which can be calculated computationally.

Hypothetical Research Findings:

A computational study might predict the KIE for a hypothetical base-catalyzed enolization of Ethanone, 1-(trimethylcyclododecatrienyl)-. By calculating the vibrational frequencies of the reactant and the transition state for both the normal and deuterated compound (at the alpha-carbon), the KIE can be estimated. A calculated primary KIE significantly greater than 1 would support a mechanism where the alpha-proton is abstracted in the rate-determining step.

Table 2: Hypothetical Predicted KIE Values for Enolization This interactive table shows representative predicted KIE values. These are for illustrative purposes only.

| Isotopic Substitution | Temperature (K) | Predicted kH/kD |

|---|---|---|

| Alpha-Carbon | 298 | 6.8 |

| Beta-Carbon | 298 | 1.1 |

Predictive Modeling of Spectroscopic Signatures for Structural Assignment

Computational NMR Chemical Shift Prediction for Complex Organic Molecules

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using Density Functional Theory (DFT), has become an invaluable tool for the structural elucidation of complex organic molecules. The method involves calculating the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

For a molecule with multiple stereocenters and complex conformational flexibility like Ethanone, 1-(trimethylcyclododecatrienyl)-, computational NMR can help in assigning the correct stereochemistry by comparing the calculated chemical shifts for different possible isomers with the experimental spectrum.

Hypothetical Research Findings:

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts This interactive table provides an example of how calculated NMR data would be compared to experimental values. The data is hypothetical.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Isomer A | Calculated Shift (ppm) - Isomer B |

|---|---|---|---|

| C=O | 210.5 | 209.8 | 215.2 |

| C1' | 55.2 | 54.9 | 58.1 |

| C2' | 35.8 | 36.1 | 34.5 |

| CH₃ (acetyl) | 28.1 | 27.9 | 28.3 |

Simulated Vibrational and Electronic Spectra for Compound Characterization

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements, providing insights into the bonding and functional groups present. Electronic spectra are simulated by calculating the energies of electronic transitions, typically from the ground state to various excited states.

These simulated spectra can be powerful aids in the characterization of Ethanone, 1-(trimethylcyclododecatrienyl)-. The calculated IR spectrum can help in assigning specific vibrational modes, such as the characteristic carbonyl stretch. The simulated UV-Vis spectrum can help in understanding the electronic structure and identifying the nature of the electronic transitions responsible for any observed absorption bands.

Hypothetical Research Findings:

A computational analysis could predict the vibrational spectrum of Ethanone, 1-(trimethylcyclododecatrienyl)-, showing a strong absorption band corresponding to the C=O stretch, and a series of bands in the fingerprint region characteristic of its complex cyclic skeleton. The simulated electronic spectrum might predict a weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths, consistent with the presence of the ketone chromophore.

Table 4: Hypothetical Simulated Vibrational and Electronic Spectral Data This interactive table illustrates the kind of data obtained from spectral simulations. This data is for demonstrative purposes.

| Spectral Type | Calculated Peak | Assignment |

|---|---|---|

| Vibrational (IR) | 1715 cm⁻¹ | C=O Stretch |

| Vibrational (IR) | 2950-2850 cm⁻¹ | C-H Stretches |

| Electronic (UV-Vis) | 285 nm | n→π* |

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of "Ethanone, 1-(trimethylcyclododecatrienyl)-", providing not only the precise molecular weight but also invaluable information about its elemental composition and structural features through fragmentation analysis.

Accurate Mass Measurement Techniques (e.g., FT-ICR MS, Orbitrap)

Accurate mass measurement techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap-based mass spectrometry, are capable of determining the mass of an ion with exceptional precision, typically within a few parts per million (ppm). nih.gov This level of accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.

For "Ethanone, 1-(trimethylcyclododecatrienyl)-", with a molecular formula of C17H26O, the expected monoisotopic mass would be calculated with high precision. This precise measurement helps to differentiate it from other potential isobaric compounds, which may have the same nominal mass but different elemental compositions. The high resolving power of these instruments is also critical in separating the isotopic peaks, further confirming the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for [M+H]+ ion of Ethanone (B97240), 1-(trimethylcyclododecatrienyl)-

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C17H27O+ |

| Monoisotopic Mass | 247.20564 Da |

| Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process, often achieved through collision-induced dissociation (CID), provides a fragmentation pattern that acts as a molecular fingerprint. nih.gov

In the MS/MS analysis of "Ethanone, 1-(trimethylcyclododecatrienyl)-", the protonated molecule [M+H]+ would be isolated and subjected to fragmentation. The resulting product ions would arise from the cleavage of specific bonds within the molecule. Key expected fragmentation pathways would include:

Loss of the acetyl group: A prominent fragmentation would be the neutral loss of ketene (B1206846) (CH2=C=O) or the cleavage of the bond between the carbonyl carbon and the cyclododecatriene ring, leading to a fragment corresponding to the trimethylcyclododecatrienyl cation.

Cleavages within the cyclododecatriene ring: The large carbocyclic ring can undergo various retro-Diels-Alder reactions or other ring-opening and fragmentation pathways, yielding a series of smaller charged fragments. The location of the double bonds and methyl groups would direct this fragmentation.

Loss of methyl groups: Sequential or concerted loss of methyl radicals from the ring can also be anticipated.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure, confirming the connectivity of the acetyl group and the substitution pattern on the cyclododecatriene ring.

Table 2: Hypothetical Key Fragmentation Ions in the MS/MS Spectrum of [C17H26O+H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 247.2 | 205.2 | C2H2O | [C15H25]+ Trimethylcyclododecatrienyl cation |

| 247.2 | 189.2 | C2H2O + CH4 | Loss of acetyl group and a methyl group |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a molecule with the complexity of "Ethanone, 1-(trimethylcyclododecatrienyl)-", a suite of one- and two-dimensional NMR experiments is required for a comprehensive assignment of all proton (¹H) and carbon (¹³C) signals and to establish its stereochemistry. nih.gov

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation maps between different nuclei, revealing through-bond and through-space connectivities. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For "Ethanone, 1-(trimethylcyclododecatrienyl)-", COSY would be instrumental in tracing the proton networks within the cyclododecatriene ring and identifying the protons on carbons adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C chemical shifts for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for identifying quaternary carbons (which are not observed in HSQC) and for connecting different spin systems. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon and the carbon of the cyclododecatriene ring to which the acetyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry and conformation of the molecule. For the flexible cyclododecatriene ring, NOESY can reveal through-space interactions between protons on different parts of the ring, providing insights into its three-dimensional structure.

Table 3: Expected 2D NMR Correlations for a Representative Fragment of Ethanone, 1-(trimethylcyclododecatrienyl)-

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

|---|---|---|---|---|

| Acetyl-CH₃ | - | Carbonyl-adjacent C | Carbonyl C, Ring C | Protons on the cyclododecatriene ring in close proximity |

| Vinylic-H | Other Vinylic-H, Allylic-H | Vinylic-C | Other Vinylic-C, Allylic-C | Other ring protons depending on conformation |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can characterize "Ethanone, 1-(trimethylcyclododecatrienyl)-" in its solid form, whether crystalline or amorphous. mdpi.comrsc.orgnih.govst-andrews.ac.uk This is particularly important as the conformation in the solid state can differ significantly from that in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solids. ssNMR can be used to:

Identify the presence of different polymorphs (different crystalline forms).

Characterize amorphous content.

Determine the molecular conformation and packing in the crystal lattice.

Study intermolecular interactions.

Dynamic NMR for Conformational Exchange Processes

Chromatographic Techniques for Purification and Isomer Separation

Chromatography is an indispensable tool for the analysis and purification of complex organic molecules like "Ethanone, 1-(trimethylcyclododecatrienyl)-." Various chromatographic techniques are employed to separate isomers, assess purity, and isolate the compound from reaction mixtures.

"Ethanone, 1-(trimethylcyclododecatrienyl)-" possesses chiral centers, leading to the existence of enantiomers which may exhibit different olfactory properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of these enantiomers, which is critical for quality control in the fragrance industry. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide-based CSPs are commonly used for the separation of chiral compounds, including ketones. phenomenex.comspringernature.comnih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes like heptane (B126788) or hexane (B92381) with an alcohol modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. phenomenex.com

For α-aryl ketones, which are structurally related to the target compound, cyclofructan-based CSPs have demonstrated effective enantiomeric separation in normal phase HPLC. nih.gov The conditions for such separations often involve a mobile phase of hexane and an alcohol, with the specific ratio adjusted to achieve optimal resolution. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for the Separation of Ketone Enantiomers Note: This data is representative of separations for analogous chiral ketones and not specific to "Ethanone, 1-(trimethylcyclododecatrienyl)-".

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental technique for the analysis of volatile and semi-volatile organic compounds, making it ideal for assessing the purity of fragrance ingredients like "Ethanone, 1-(trimethylcyclododecatrienyl)-". gcms.czinnovatechlabs.com It allows for the separation, identification, and quantification of the main compound as well as any volatile byproducts or impurities that may be present from the synthesis or degradation processes. gcms.czshimadzu.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. gcms.cz As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. gcms.cz This mass spectrum acts as a "molecular fingerprint" that can be compared to spectral libraries for identification. gcms.czshimadzu.com

For fragrance analysis, headspace sampling is often coupled with GC-MS to analyze the volatile components. innovatechlabs.com Tandem mass spectrometry (GC-MS/MS) can provide enhanced selectivity and sensitivity for detecting trace-level impurities, especially in complex matrices. chromatographyonline.comresearchgate.net

Table 2: Typical GC-MS Parameters for Fragrance Compound Analysis Note: This data is representative of general fragrance analysis and not specific to "Ethanone, 1-(trimethylcyclododecatrienyl)-".

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Commonly identified byproducts in the synthesis of similar woody and amber-scented ketones include isomers, unreacted starting materials, and oxidation products. For instance, in the analysis of acetyl cedrene, various related sesquiterpene structures could be present as impurities. europa.eunih.gov

When high-purity "Ethanone, 1-(trimethylcyclododecatrienyl)-" is required for research, use as an analytical standard, or for specialized applications, preparative chromatography is the method of choice for its isolation. rssl.com This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. rssl.com

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a common approach. youtube.com The goal is to maximize the amount of compound purified per injection while still achieving the desired level of purity. rssl.com This often involves overloading the column to a certain extent. rssl.com The selection of the stationary and mobile phases is guided by analytical-scale separations. youtube.com After separation, fractions of the eluent are collected, and those containing the purified compound are combined and the solvent is removed, typically through evaporation. rssl.com

Table 3: General Parameters for Preparative HPLC of a Macrocyclic Compound Note: This data is illustrative and not specific to "Ethanone, 1-(trimethylcyclododecatrienyl)-".

| Parameter | Value |

| Column | C18 (e.g., 50 mm i.d. x 250 mm) |

| Particle Size | 10 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 50-100 mL/min |

| Loading | Grams of crude material |

| Detection | UV (at a wavelength where the compound absorbs) |

For chiral compounds, preparative chiral HPLC can be used to isolate individual enantiomers in significant quantities. chiraltech.com This is particularly important for studying the distinct biological and olfactory properties of each enantiomer. chiraltech.com

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about molecular conformation, stereochemistry, and intermolecular interactions.

If a suitable single crystal of "Ethanone, 1-(trimethylcyclododecatrienyl)-" can be grown, single-crystal X-ray diffraction can provide an unequivocal determination of its molecular structure, including the absolute configuration of its chiral centers. nih.gov This is achieved by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal. youtube.com

The process involves mounting a single crystal on a goniometer and rotating it in the X-ray beam. youtube.com The resulting diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. youtube.com For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration. mdpi.com The structural data obtained is highly precise, providing bond lengths, bond angles, and torsional angles. mdpi.com While specific crystallographic data for "Ethanone, 1-(trimethylcyclododecatrienyl)-" is not available, the study of other macrocyclic compounds by this method has been extensive. researchgate.net

Table 4: Hypothetical Crystallographic Data for a Macrocyclic Ketone Note: This table presents example data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Chemical Formula | C21H34O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 15.8 Å |

| Volume | 1995.5 ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.05 g/cm³ |

| Final R-factor | < 0.05 |

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. uni-koeln.de It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties such as melting point and solubility. rigaku.comresearchgate.net Each polymorphic form produces a unique diffraction pattern, which serves as a fingerprint for that specific crystal structure. rigaku.comyoutube.com

In the context of "Ethanone, 1-(trimethylcyclododecatrienyl)-," PXRD can be used to:

Identify the crystalline form present in a bulk sample.

Detect the presence of multiple polymorphs in a mixture. researchgate.net

Assess the degree of crystallinity of a sample, distinguishing between crystalline and amorphous content. uni-koeln.de

Monitor for phase transformations that may occur during manufacturing or storage due to factors like temperature and humidity. rigaku.com